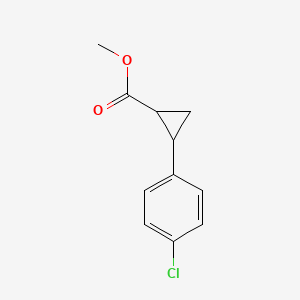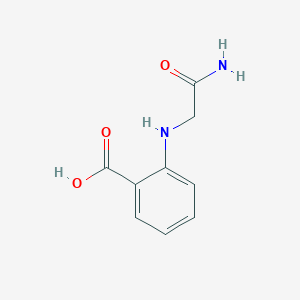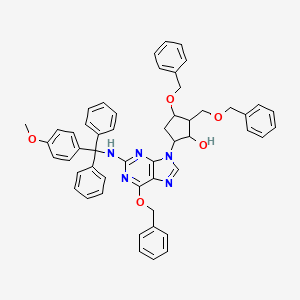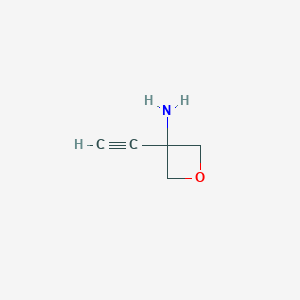
(S)-2-Amino-3-(thiophen-2-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-3-(thiophen-2-yl)propan-1-ol ist ein chiraler Aminoalkohol mit einem Thiophenring. Diese Verbindung ist aufgrund ihrer potenziellen Anwendungen in der Pharmakologie und der organischen Synthese von Interesse. Das Vorhandensein sowohl einer Aminogruppe als auch einer Hydroxylgruppe macht sie zu einem vielseitigen Zwischenprodukt in verschiedenen chemischen Reaktionen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (S)-2-Amino-3-(thiophen-2-yl)propan-1-ol kann durch verschiedene Methoden erreicht werden. Ein gängiger Ansatz beinhaltet die asymmetrische Reduktion eines entsprechenden Ketonvorläufers. Beispielsweise wurde die Reduktion von N-Methyl-3-oxo-3-(thiophen-2-yl)propanamid unter Verwendung ganzer Zellen von Rhodotorula glutinis berichtet, um this compound mit hoher Enantioselektivität zu erzeugen .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für this compound umfassen typischerweise katalytische asymmetrische Reduktionsprozesse. Diese Verfahren verwenden häufig chirale Katalysatoren oder Biokatalysatoren, um den gewünschten Enantiomerenüberschuss zu erreichen. Die Verwendung von Biokatalysatoren, wie z. B. ganzer Zellen von Rhodotorula glutinis, hat sich als effektiv erwiesen, um hohe Ausbeuten des gewünschten Produkts zu erzeugen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
(S)-2-Amino-3-(thiophen-2-yl)propan-1-ol kann verschiedene Arten chemischer Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppe kann zu einem Keton oder Aldehyd oxidiert werden.
Reduktion: Die Aminogruppe kann zu einem Amin reduziert werden.
Substitution: Die Hydroxylgruppe kann durch andere funktionelle Gruppen wie Halogenide oder Ester substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Reagenzien wie Thionylchlorid (SOCl2) und Phosphortribromid (PBr3) können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation der Hydroxylgruppe zu einem Keton führen, während die Reduktion der Aminogruppe ein Amin erzeugen kann.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-3-(thiophen-2-yl)propan-1-ol hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als chiraler Baustein bei der Synthese komplexer Moleküle verwendet.
Biologie: Es dient als Zwischenprodukt bei der Synthese biologisch aktiver Verbindungen.
Industrie: Es wird bei der Herstellung von Feinchemikalien und Spezialmaterialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von this compound hängt von seiner jeweiligen Anwendung ab. Im Zusammenhang mit der pharmazeutischen Synthese fungiert es als chirales Zwischenprodukt, das die Herstellung enantiomerenreiner Arzneimittel ermöglicht. Die beteiligten molekularen Ziele und Pfade sind spezifisch für das Endprodukt des Arzneimittels, das synthetisiert wird.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-3-(thiophen-2-yl)propan-1-ol depends on its specific application. In the context of pharmaceutical synthesis, it acts as a chiral intermediate that facilitates the production of enantiomerically pure drugs. The molecular targets and pathways involved are specific to the final pharmaceutical product being synthesized.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(1S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: Diese Verbindung ist strukturell ähnlich, enthält aber eine Methylaminogruppe anstelle einer Aminogruppe.
N-Methyl-3-oxo-3-(thiophen-2-yl)propanamid: Diese Verbindung ist ein Vorläufer bei der Synthese von (S)-2-Amino-3-(thiophen-2-yl)propan-1-ol.
Einzigartigkeit
This compound ist aufgrund seiner spezifischen chiralen Konfiguration und des Vorhandenseins sowohl einer Aminogruppe als auch einer Hydroxylgruppe einzigartig. Diese Kombination macht es zu einem wertvollen Zwischenprodukt bei der Synthese enantiomerenreiner Arzneimittel und anderer komplexer Moleküle.
Eigenschaften
CAS-Nummer |
887405-42-7 |
|---|---|
Molekularformel |
C7H11NOS |
Molekulargewicht |
157.24 g/mol |
IUPAC-Name |
2-amino-3-thiophen-2-ylpropan-1-ol |
InChI |
InChI=1S/C7H11NOS/c8-6(5-9)4-7-2-1-3-10-7/h1-3,6,9H,4-5,8H2 |
InChI-Schlüssel |
LKMKVVNGSUXRQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)CC(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


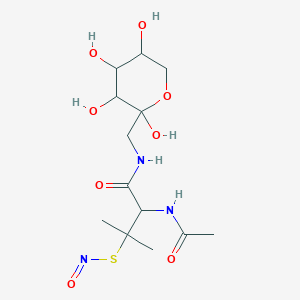

![5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B12284562.png)
![(3a'S,4'R,5'R,6a'R)-5'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-N-[(1R)-2-hydroxy-1-phenylethyl]-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxamide](/img/structure/B12284563.png)
![[1,2-Benzenediolato(2)-O,O']oxotitanium](/img/structure/B12284568.png)


